Sitafloxacin - 155421-11-7

Sitafloxacin

Catalog Number: EVT-1216414
CAS Number: 155421-11-7
Molecular Formula: C19H18ClF2N3O3
Molecular Weight: 409.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sitafloxacin is a member of quinolines, a quinolone antibiotic and a fluoroquinolone antibiotic.
Source and Classification

Sitafloxacin was developed in Japan and has been used primarily in the treatment of respiratory and urinary tract infections. It belongs to the broader category of fluoroquinolones, which includes other well-known antibiotics like ciprofloxacin and levofloxacin. The compound's unique structure contributes to its efficacy against specific bacterial strains, including methicillin-resistant Staphylococcus aureus.

Synthesis Analysis

The synthesis of sitafloxacin involves several steps, primarily utilizing condensation reactions and protecting group strategies. A notable method described in the literature includes the reaction of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethyl orthoformate under sodium hydrogen conditions. This reaction leads to the formation of sitafloxacin through a series of hydrolysis and condensation steps, achieving a total conversion rate of approximately 52-65% .

Chemical Reactions Analysis

Sitafloxacin undergoes several chemical reactions that are crucial for its synthesis and functionality. Key reactions include:

  1. Condensation Reactions: These are essential for forming the core structure of sitafloxacin from simpler precursors.
  2. Hydrolysis: Hydrolysis reactions are involved in modifying ester groups to facilitate further transformations.
  3. Cyclization: This step is critical for establishing the bicyclic nature of the antibiotic.

The detailed reaction mechanisms involve multiple steps where specific reagents and conditions are optimized to enhance yield and purity .

Mechanism of Action

Sitafloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication and transcription. By binding to these enzymes, sitafloxacin prevents the relaxation of supercoiled DNA, which is necessary for replication processes. This inhibition leads to bacterial cell death due to disrupted DNA function.

The mechanism can be summarized as follows:

  1. Binding: Sitafloxacin binds to the DNA-enzyme complex.
  2. Inhibition: This binding inhibits the activity of DNA gyrase and topoisomerase IV.
  3. Cell Death: The inability to properly replicate DNA results in bacterial cell death.

Studies have shown that sitafloxacin is particularly effective against resistant strains due to its ability to penetrate bacterial cell walls efficiently .

Physical and Chemical Properties Analysis

Sitafloxacin possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol; sparingly soluble in organic solvents.
  • Melting Point: The monohydrate form melts at approximately 130 °C .
  • Stability: Sitafloxacin is stable under standard storage conditions but may undergo thermal transformation at elevated temperatures.

These properties are crucial for its formulation into various pharmaceutical preparations.

Applications

Sitafloxacin is primarily used in clinical settings for treating various bacterial infections, including:

  • Respiratory Infections: Effective against pathogens causing pneumonia and bronchitis.
  • Urinary Tract Infections: Used for complicated urinary tract infections due to resistant bacteria.
  • Bone Infections: Recent studies have explored bisphosphonate-conjugated sitafloxacin formulations for targeted delivery in osteomyelitis treatment .

The compound's broad-spectrum activity against resistant strains positions it as an essential tool in modern antimicrobial therapy.

Introduction to Sitafloxacin

Sitafloxacin is a broad-spectrum fluoroquinolone antibiotic developed to address the growing challenge of antibiotic resistance. Characterized by its unique chemical structure featuring a chloro substituent at position C8 and a (7S)-7-amino-5-azaspiro[2.4]heptane group at position C7, sitafloxacin demonstrates potent bactericidal activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical pathogens [1] [4]. Its development represents a strategic response to the limitations of earlier fluoroquinolones, particularly against drug-resistant strains that had become increasingly prevalent by the late 1990s and early 2000s. The compound's enhanced antibacterial potency stems from its dual-targeting mechanism, where it effectively inhibits both DNA gyrase (topoisomerase II) and topoisomerase IV enzymes in bacteria, resulting in superior bactericidal activity even against strains with pre-existing resistance mechanisms to earlier generation quinolones [1] [7].

Historical Development of Fluoroquinolones

The evolution of quinolone antibiotics spans over five decades of strategic molecular modifications to overcome bacterial resistance and expand antimicrobial coverage. The journey began with nalidixic acid (first-generation), introduced in 1962, which provided limited Gram-negative coverage primarily for urinary tract infections but exhibited poor systemic distribution and rapid resistance development [1] [5]. The breakthrough came with the fluorination of the quinolone core structure, yielding the first fluoroquinolones (second-generation) such as norfloxacin and ciprofloxacin in the 1980s. This modification significantly enhanced Gram-negative activity, systemic bioavailability, and tissue penetration, establishing ciprofloxacin as a globally dominant antibiotic throughout the 1990s [1] [5].

The late 1990s witnessed the emergence of third-generation fluoroquinolones (levofloxacin, sparfloxacin) designed to address the unmet need for improved Gram-positive coverage, particularly against Streptococcus pneumoniae. These agents maintained good Gram-negative activity while offering enhanced potency against atypical pathogens like Chlamydia and Mycoplasma species [5] [6]. However, their anaerobic coverage remained suboptimal, creating a therapeutic gap for polymicrobial infections. This limitation catalyzed the development of fourth-generation fluoroquinolones in the early 2000s, characterized by expanded anaerobic activity and improved pharmacokinetic profiles. Structural innovations during this period included modifications at the C7 and C8 positions of the quinolone nucleus, culminating in agents like moxifloxacin, gatifloxacin, and ultimately sitafloxacin [1] [5]. These advancements were directly responsive to the escalating threat of multidrug-resistant pathogens, particularly penicillin- and macrolide-resistant pneumococci, and β-lactamase-producing Gram-negative organisms.

Table 1: Generational Evolution of Fluoroquinolone Antibiotics

GenerationKey AgentsSpectrum EnhancementsMajor Limitations
First (1960s)Nalidixic acid, CinoxacinGram-negative bacteria (primarily urinary tract)Poor systemic absorption, No Gram-positive coverage, Rapid resistance
Second (1980s)Norfloxacin, Ciprofloxacin, OfloxacinEnhanced Gram-negative (including Pseudomonas), Systemic distributionLimited Gram-positive, Poor anaerobic activity
Third (1990s)Levofloxacin, SparfloxacinImproved Gram-positive (especially S. pneumoniae), AtypicalsModerate anaerobic coverage, Phototoxicity concerns (sparfloxacin)
Fourth (2000s)Sitafloxacin, Moxifloxacin, GatifloxacinExpanded anaerobic coverage, Retained Gram-positive/negative activity, Activity against resistant strainsIncreased structural complexity, Potential for newer resistance patterns

Classification of Sitafloxacin as a Fourth-Generation Fluoroquinolone

Sitafloxacin is definitively classified as a fourth-generation fluoroquinolone based on its expanded spectrum of activity that includes significant potency against anaerobic bacteria, superior activity against Gram-positive pathogens (particularly streptococci and staphylococci), and retained efficacy against Gram-negative organisms, positioning it as a true broad-spectrum agent [1] [5] [7]. This classification is underpinned by two key structural innovations: the presence of a chloro substituent at position C8 and a unique bicyclic amine group [(7S)-7-amino-5-azaspiro[2.4]heptane] at position C7. These modifications enhance DNA gyrase binding affinity and reduce susceptibility to efflux pump mechanisms, contributing to its exceptional potency against resistant strains [1] [4].

Microbiologically, sitafloxacin demonstrates 2- to 16-fold greater in vitro activity against both Gram-positive and Gram-negative pathogens compared to earlier fluoroquinolones. Against Streptococcus pneumoniae (including penicillin- and ciprofloxacin-resistant strains), sitafloxacin exhibits MIC₉₀ values of 0.03–0.06 mg/L, substantially lower than levofloxacin (MIC₉₀: 1 mg/L) and moxifloxacin (MIC₉₀: 0.12–0.25 mg/L) [7]. Its Gram-negative coverage is equally impressive, with MIC₉₀ values of 0.004 mg/L against Haemophilus influenzae, 0.008–0.015 mg/L against Moraxella catarrhalis, and 0.12–0.25 mg/L against Klebsiella pneumoniae. Crucially, sitafloxacin maintains activity against ciprofloxacin-resistant Escherichia coli and Pseudomonas aeruginosa (MIC₉₀: 0.5–2 mg/L), a distinguishing feature attributed to its ability to inhibit both DNA gyrase and topoisomerase IV with near-equivalent affinity [1] [7].

The anaerobic spectrum of sitafloxacin represents a significant advancement over earlier generations. It demonstrates potent activity against Bacteroides fragilis (MIC₉₀: 0.5 mg/L), Clostridium perfringens (MIC₉₀: 0.25 mg/L), and Prevotella species (MIC₉₀: 0.5 mg/L), comparable to metronidazole but with the added advantage of broad aerobic coverage [1]. This comprehensive antimicrobial profile enables sitafloxacin to effectively target mixed aerobic-anaerobic infections without requiring combination therapy. Notably, its activity extends to atypical pathogens including Chlamydia pneumoniae (MIC: 0.06–0.125 mg/L) and Mycoplasma pneumoniae (MIC: 0.03–0.06 mg/L), solidifying its position as a versatile fourth-generation agent [7].

Table 2: Comparative In Vitro Activity of Sitafloxacin Against Bacterial Pathogens (MIC₉₀ in mg/L)

Pathogen CategoryRepresentative SpeciesSitafloxacin MIC₉₀Ciprofloxacin MIC₉₀Levofloxacin MIC₉₀Moxifloxacin MIC₉₀
Gram-positiveMethicillin-susceptible Staphylococcus aureus0.06–0.50.5–10.25–0.50.06–0.125
Methicillin-resistant Staphylococcus aureus0.5–24–328–320.25–1
Streptococcus pneumoniae (penicillin-sensitive)0.03–0.061–21–20.12–0.25
Streptococcus pneumoniae (ciprofloxacin-resistant)0.12–0.258–168–161–2
Gram-negativeHaemophilus influenzae0.0040.008–0.030.015–0.030.03–0.06
Moraxella catarrhalis0.008–0.0150.03–0.060.03–0.060.06–0.125
Escherichia coli (ciprofloxacin-susceptible)0.015–0.030.015–0.030.03–0.060.06–0.125
Escherichia coli (ciprofloxacin-resistant)0.25–0.58–328–322–4
Klebsiella pneumoniae0.12–0.250.25–0.50.25–0.50.25–0.5
Pseudomonas aeruginosa0.5–20.5–21–44–16
AnaerobesBacteroides fragilis0.54–168–321–2
Clostridium perfringens0.251–22–40.5–1
Prevotella species0.54–84–161–2

Global Approval Status and Regulatory Landscape

Sitafloxacin (marketed as Gracevit® in Japan) received its initial regulatory approval from the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) in 2008, based on comprehensive phase III clinical trials demonstrating efficacy in respiratory, urinary, and odontogenic infections [7]. The approved indications in Japan encompass urinary tract infections (complicated and uncomplicated), respiratory tract infections (community-acquired pneumonia, chronic respiratory tract infections), otolaryngological infections (sinusitis, otitis media), and dental infections (periodontitis, pericoronitis). This broad therapeutic spectrum reflects its in vitro activity against pathogens commonly implicated in these conditions, including drug-resistant strains of Streptococcus pneumoniae, Haemophilus influenzae, and anaerobic oral flora [7].

In China, regulatory evaluation of sitafloxacin progressed through the 2010s, culminating in approval based on pivotal clinical trials. A landmark randomized, active-controlled, multicenter trial demonstrated non-inferiority of oral sitafloxacin (100 mg once daily) versus levofloxacin (500 mg once daily) in acute uncomplicated and complicated urinary tract infections, with clinical success rates exceeding 90% in both treatment arms [7]. Similarly, a phase III trial in community-acquired pneumonia established sitafloxacin's efficacy relative to moxifloxacin, supporting its regulatory approval for respiratory indications. As of 2021, sitafloxacin had been launched in the Chinese market under the sponsorship of Daiichi Sankyo (China) Holdings Co., Ltd., significantly expanding its global accessibility [7].

The Korean regulatory landscape presents a compelling case for sitafloxacin's potential against multidrug-resistant infections. Although not yet formally approved as of the most recent data, in vitro susceptibility studies on Helicobacter pylori isolates demonstrated 0% resistance rates to sitafloxacin (MIC >1 mg/L) compared to 36.4% and 37.2% resistance rates to levofloxacin and ciprofloxacin, respectively [2]. Particularly noteworthy was its activity against dual clarithromycin-metronidazole resistant strains (100% susceptibility) and multidrug-resistant strains (100% susceptibility), highlighting its potential as an eradication therapy in regions with high antibiotic resistance prevalence. These findings may accelerate regulatory submissions in South Korea and other countries facing similar resistance challenges.

In contrast, sitafloxacin remains unapproved in Western markets (United States, European Union, Canada). The absence of regulatory filings in these regions likely reflects strategic commercial decisions rather than efficacy or safety concerns, possibly influenced by the crowded antibacterial market and stringent regulatory requirements for new systemic antibiotics. However, the global antimicrobial resistance crisis, particularly the WHO's designation of Helicobacter pylori as a high-priority pathogen, may incentivize future regulatory reevaluations [2].

Table 3: Global Regulatory Status of Sitafloxacin (as of June 2025)

Region/CountryApproval StatusApproval YearPrimary Indications ApprovedNotable Regulatory Considerations
JapanApproved (PMDA)2008Urinary tract infections, Respiratory infections, Otolaryngological infections, Dental infectionsFirst market approval; Broad indication spectrum
ChinaApproved (NMPA)2021 (post-trial)Urinary tract infections, Community-acquired pneumoniaSupported by local phase III trials vs. levofloxacin and moxifloxacin
South KoreaNot formally approvedN/AUnder investigationPromising in vitro data against MDR H. pylori may drive future approval
United StatesNot approvedN/ANoneNo FDA submissions identified
European UnionNot approvedN/ANoneNo EMA submissions identified
Other RegionsLimited approvalsVariableVariableMarket presence primarily in Asia

Properties

CAS Number

155421-11-7

Product Name

Sitafloxacin

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H18ClF2N3O3

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N

SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Synonyms

7-((7S)-amino-5-azaspiro(2,4)heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-cis-2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid
7-(7-amino-5-azaspiro(2.4)heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid sesquihydrate
DU 6859
DU 6859A
DU-6859
DU-6859A
sitafloxacin

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.